molecular formula C28H22Cl2N4O2S B11513618 5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11513618
M. Wt: 549.5 g/mol
InChI Key: NJGVOBDEXFHFHC-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyano group, a dichlorophenyl carbamoyl group, and a dihydropyridine ring. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 5-CYANO-6-({[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves multiple steps, including the formation of the dihydropyridine ring and the introduction of various functional groups. The synthetic route typically begins with the preparation of the dihydropyridine core, followed by the introduction of the cyano group and the dichlorophenyl carbamoyl group under specific reaction conditions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CYANO-6-({[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Compared to other similar compounds, 5-CYANO-6-({[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 5-CYANO-6-({[(3,5-DICHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N,4-DIPHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE.

Properties

Molecular Formula

C28H22Cl2N4O2S

Molecular Weight

549.5 g/mol

IUPAC Name

5-cyano-6-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C28H22Cl2N4O2S/c1-17-25(27(36)34-21-10-6-3-7-11-21)26(18-8-4-2-5-9-18)23(15-31)28(32-17)37-16-24(35)33-22-13-19(29)12-20(30)14-22/h2-14,26,32H,16H2,1H3,(H,33,35)(H,34,36)

InChI Key

NJGVOBDEXFHFHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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